molecular formula C6H12ClNO B6189287 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2648947-59-3

2-oxa-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6189287
CAS No.: 2648947-59-3
M. Wt: 149.62 g/mol
InChI Key: NUJWHVNUTAXDAS-UHFFFAOYSA-N
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Description

2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it a compound of interest in various fields, including drug discovery and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride typically involves intramolecular cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-oxa-6-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

2-oxa-6-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .

Properties

CAS No.

2648947-59-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6-3-5(1)7-4-6;/h5-7H,1-4H2;1H

InChI Key

NUJWHVNUTAXDAS-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1NC2.Cl

Purity

95

Origin of Product

United States

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